

A Comparative Guide to the Limit of Quantification (LOQ) for Hydroxy Itraconazole

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Compound of Interest

Compound Name: (2R,4S)-Hydroxy Itraconazole-d8

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This guide provides a comparative analysis of various analytical methods for determining the limit of quantification (LOQ) of hydroxy itraconazole, the active metabolite of the antifungal agent itraconazole. The selection of an appropriate analytical method with a sufficiently low LOQ is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document outlines the performance of commonly employed techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and bioassays, supported by experimental data from published studies.

Comparison of Analytical Methods for Hydroxy Itraconazole Quantification

The choice of analytical method for the quantification of hydroxy itraconazole in biological matrices is dictated by the required sensitivity, selectivity, and the nature of the study. While LC-MS/MS methods generally offer the lowest LOQ, HPLC-UV provides a more accessible alternative. Bioassays, although less specific, can provide an indication of the total antifungal activity.

Analytical Method	Limit of Quantification (LOQ) for Hydroxy Itraconazole	Linearity Range (ng/mL)	Precision (% CV)	Accuracy (%)	Biological Matrix
LC-MS/MS	1 ng/mL[1][2]	1 - 250 ng/mL[1][2]	Intra-day: <15%, Inter-day: <15%[3]	Within ±15% of nominal value[3]	Human Plasma[1][2]
LC-MS/MS	5 ng/mL[3]	5 - 2500 ng/mL[3]	Intra-day: <15%, Inter-day: <15%[3]	Within ±15% of nominal value[3]	Human Plasma[3]
HPLC-UV	5 ng/mL[4]	5 - 2500 ng/mL[4]	Intra-day: <11.3%, Inter-day: <12.2%[4]	Within 11.7% of nominal value[4]	Human Plasma[4]
HPLC-UV	0.05 mg/L (50 ng/mL)[5]	0.05 - 10 mg/L[5]	Intra-day: <10%, Inter-day: <10%[5]	Within 8.0% of nominal value[5]	Human Plasma[5]
Bioassay	Method dependent, generally less sensitive than chromatographic methods[6]	Not applicable	Higher variability compared to chromatographic methods[6]	Measures total antifungal activity, not specific to hydroxy itraconazole[7][8]	Serum[7]

Experimental Protocols

Below are detailed methodologies for the quantification of hydroxy itraconazole using LC-MS/MS and HPLC-UV.

LC-MS/MS Method for Hydroxy Itraconazole in Human Plasma

This protocol is a composite based on common practices in published literature[1][2][3].

a. Sample Preparation (Protein Precipitation)

- To 100 μ L of human plasma in a microcentrifuge tube, add an internal standard solution.
- Add 400 μ L of a protein precipitation agent (e.g., acetonitrile containing 0.1% formic acid).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

b. Chromatographic Conditions

- Chromatographic System: A validated LC-MS/MS system.
- Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 μ m).
- Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over a short run time.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 5-10 μ L.

c. Mass Spectrometric Conditions

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for hydroxy itraconazole and the internal standard.

HPLC-UV Method for Hydroxy Itraconazole in Human Plasma

This protocol is based on a published method with a 5 ng/mL LOQ[4].

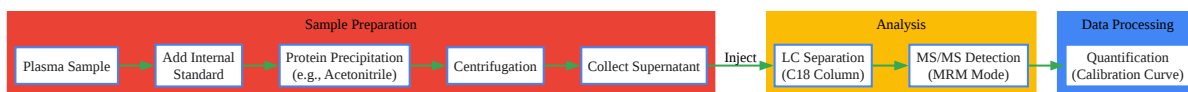
a. Sample Preparation (Solid-Phase Extraction)

- Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.
- Load 200 μ L of human plasma onto the SPE cartridge.
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute the hydroxy itraconazole and internal standard with a stronger organic solvent (e.g., methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for HPLC analysis.

b. Chromatographic Conditions

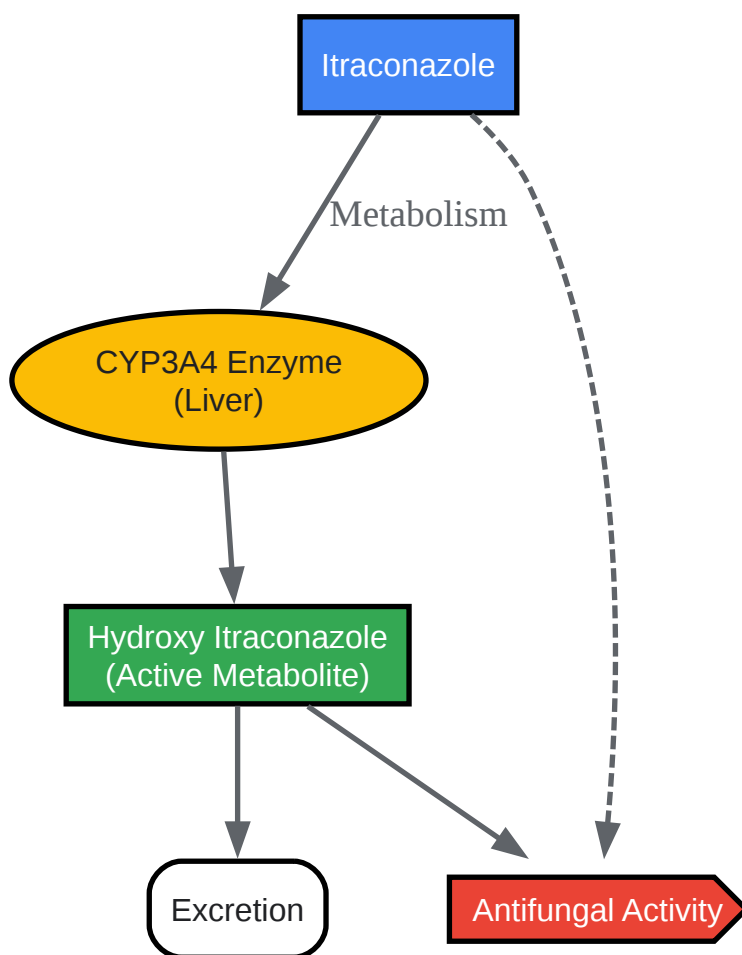
- Chromatographic System: A standard HPLC system with a UV detector.
- Column: A C18 column (e.g., 150 x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of a buffer (e.g., potassium phosphate) and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 263 nm.
- Injection Volume: 50 μ L.

Visualizations



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Figure 1. Experimental workflow for the LC-MS/MS based quantification of hydroxy itraconazole.



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Figure 2. Metabolic pathway of itraconazole to its active metabolite, hydroxy itraconazole.

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